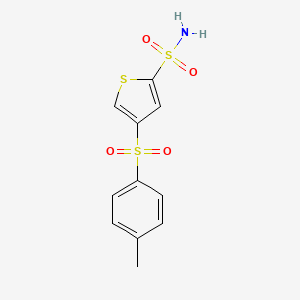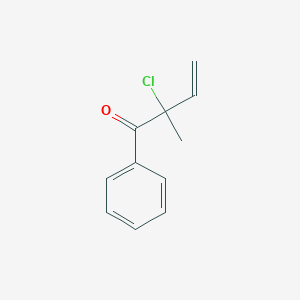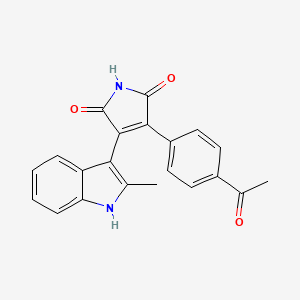
1-(2-Methyl-1-cyclobuten-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-1-cyclobuten-1-yl)ethanone is an organic compound with the molecular formula C7H10O It is a ketone characterized by a cyclobutene ring substituted with a methyl group and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-1-cyclobuten-1-yl)ethanone can be synthesized through several methods. One common approach involves the cycloaddition reaction of aryl alkynes with acrylates, catalyzed by In(tfacac)3-TMSBr. This method provides high chemo- and stereoselectivity, resulting in the formation of cyclobutenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methyl-1-cyclobuten-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group on the cyclobutene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated cyclobutene derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methyl-1-cyclobuten-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-1-cyclobuten-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The cyclobutene ring and the ketone group play crucial roles in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1-(2-Methyl-1-cyclobuten-1-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Methyl-1-cyclopenten-1-yl)ethanone: This compound has a cyclopentene ring instead of a cyclobutene ring, resulting in different chemical properties and reactivity.
1-(2-Methyl-1-cyclohexen-1-yl)ethanone: The presence of a cyclohexene ring in this compound leads to variations in its chemical behavior compared to this compound.
The uniqueness of this compound lies in its cyclobutene ring, which imparts distinct chemical properties and reactivity patterns.
Propiedades
Número CAS |
67223-99-8 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
1-(2-methylcyclobuten-1-yl)ethanone |
InChI |
InChI=1S/C7H10O/c1-5-3-4-7(5)6(2)8/h3-4H2,1-2H3 |
Clave InChI |
OXRAKTPGEOKFIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[3,4]cyclobuta[1,2]cyclooctene, 4b,5,6,7,8,9,10,10a-octahydro-](/img/structure/B13967741.png)


![1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13967757.png)
![1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one](/img/structure/B13967770.png)




![Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13967790.png)


